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Compound of Interest

Compound Name: 4-Methyl-5-nonanol

Cat. No.: B104968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective

synthesis of (4S,5S)-4-methyl-5-nonanol, a key chiral intermediate and a component of the

aggregation pheromone of several weevil species. The synthesis is based on a chemo-

enzymatic approach, ensuring high stereoselectivity.

Synthetic Strategy Overview
The enantioselective synthesis of (4S,5S)-4-methyl-5-nonanol is achieved through a multi-

step process commencing with commercially available starting materials. The key steps involve

the creation of a chiral epoxide, followed by a regioselective ring-opening reaction to establish

the desired stereocenters.
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Figure 1: Synthetic pathway for (4S,5S)-4-methyl-5-nonanol.
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Experimental Protocols
Synthesis of (S)-Ethyl 2-methyl-3-(tosyloxy)propanoate
This initial step involves the tosylation of the primary alcohol of ethyl (S)-3-hydroxy-2-

methylpropanoate to create a good leaving group for the subsequent Grignard reaction.

Materials:

Ethyl (S)-3-hydroxy-2-methylpropanoate

p-Toluenesulfonyl chloride (TsCl)

Pyridine

Dichloromethane (DCM)

Hydrochloric acid (HCl), 1 M

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve ethyl (S)-3-hydroxy-2-methylpropanoate in pyridine and cool the solution to 0 °C in

an ice bath.

Slowly add p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0

°C.

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and

stir overnight.

Quench the reaction by adding 1 M HCl and extract the product with dichloromethane.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Synthesis of (S)-2-Methyl-1-hexanol
A Grignard reaction is employed to introduce a propyl group, extending the carbon chain.

Materials:

(S)-Ethyl 2-methyl-3-(tosyloxy)propanoate

n-Propylmagnesium bromide (in THF)

Anhydrous tetrahydrofuran (THF)

Saturated ammonium chloride solution (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve (S)-ethyl 2-methyl-3-(tosyloxy)propanoate in anhydrous THF and cool to -78 °C.

Slowly add n-propylmagnesium bromide solution to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated NH₄Cl solution and extract the product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

Purify the product by distillation under reduced pressure.

Synthesis of (2S,3S)-3-Methyl-3,4-epoxy-1-hexanol
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The key stereogenic center is introduced via a Sharpless asymmetric epoxidation of the allylic

alcohol.

Materials:

(S)-2-Methyl-1-hexanol

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

(+)-Diethyl tartrate ((+)-DET)

tert-Butyl hydroperoxide (TBHP) in decane

Dichloromethane (DCM), anhydrous

Celite

Procedure:

To a solution of Ti(O-i-Pr)₄ and (+)-DET in anhydrous DCM at -20 °C, add (S)-2-methyl-1-

hexanol.

Add TBHP solution dropwise while maintaining the temperature at -20 °C.

Stir the mixture at -20 °C for 4-6 hours.

Quench the reaction by adding water and stir for 1 hour at room temperature.

Filter the mixture through a pad of Celite and wash the pad with DCM.

Separate the organic layer from the filtrate, dry over anhydrous MgSO₄, and concentrate.

Purify the crude epoxide by column chromatography.

Synthesis of (4S,5S)-4-Methyl-5-nonanol
The final step is a regioselective ring-opening of the epoxide with a Grignard reagent in the

presence of a copper catalyst.
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Materials:

(2S,3S)-3-Methyl-3,4-epoxy-1-hexanol

n-Propylmagnesium bromide (in THF)

Copper(I) iodide (CuI)

Anhydrous tetrahydrofuran (THF)

Saturated ammonium chloride solution (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a suspension of CuI in anhydrous THF at -20 °C, add n-propylmagnesium bromide

solution and stir for 30 minutes.

Cool the resulting Gilman reagent to -78 °C and add a solution of (2S,3S)-3-methyl-3,4-

epoxy-1-hexanol in anhydrous THF.

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature

overnight.

Quench the reaction with saturated NH₄Cl solution and extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

Purify the final product, (4S,5S)-4-methyl-5-nonanol, by column chromatography.

Data Presentation
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Step Product
Starting
Material

Reagents Yield (%)

Enantiom
eric
Excess
(ee) (%)

Diastereo
meric
Ratio (dr)

1

(S)-Ethyl 2-

methyl-3-

(tosyloxy)p

ropanoate

Ethyl (S)-3-

hydroxy-2-

methylprop

anoate

TsCl,

Pyridine
~85 >99 N/A

2

(S)-2-

Methyl-1-

hexanol

(S)-Ethyl 2-

methyl-3-

(tosyloxy)p

ropanoate

n-

Propylmag

nesium

bromide

~80 >99 N/A

3

(2S,3S)-3-

Methyl-3,4-

epoxy-1-

hexanol

(S)-2-

Methyl-1-

hexanol

Ti(O-i-Pr)₄,

(+)-DET,

TBHP

~75 >95 >95:5

4

(4S,5S)-4-

Methyl-5-

nonanol

(2S,3S)-3-

Methyl-3,4-

epoxy-1-

hexanol

n-

Propylmag

nesium

bromide,

CuI

~70 >95 >98:2

Logical Workflow
The following diagram illustrates the logical progression of the experimental workflow.
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Figure 2: Experimental workflow for the synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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